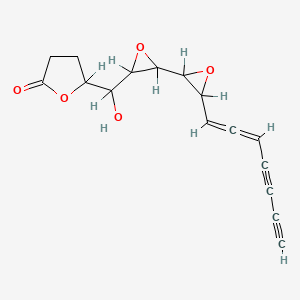

Cepacin B

描述

属性

CAS 编号 |

91682-94-9 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

InChI |

InChI=1S/C16H14O5/c1-2-3-4-5-6-7-11-14(20-11)16-15(21-16)13(18)10-8-9-12(17)19-10/h1,5,7,10-11,13-16,18H,8-9H2 |

InChI 键 |

JMBCDSUOYMQCGL-UHFFFAOYSA-N |

SMILES |

C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |

规范 SMILES |

C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |

同义词 |

cepacin B |

产品来源 |

United States |

Natural Occurrence and Producing Organisms of Cepacin B

Original Isolation and Reclassification of Cepacin B Producing Strains

This compound, along with Cepacin A, was first isolated in 1984. nih.govuni.luuni.lu The producing organism was identified at the time as Pseudomonas cepacia strain SC 11,783. nih.govuni.luuni.lu This strain was isolated from a soil sample collected in New Jersey. nih.gov

The classification of this bacterium, and many others initially placed in the genus Pseudomonas, underwent a significant revision. In 1992, the genus Burkholderia was established, leading to the reclassification of Pseudomonas rRNA homology group II into this new genus. nih.gov Consequently, the original this compound producing strain, Pseudomonas cepacia SC 11,783, was reclassified as Burkholderia diffusa ATCC 39356. nih.govuni.lu This reclassification highlights the dynamic nature of bacterial taxonomy, particularly within the group now known as the Burkholderia cepacia complex (Bcc), which has seen rapid changes in recent years.

Geographic and Ecological Distribution of this compound-Producing Burkholderia Species

Burkholderia species are ubiquitous in nature. nih.gov Members of the Burkholderia cepacia complex (Bcc), which include cepacin producers, are commonly found in diverse natural environments such as soil and water. They appear to be particularly prevalent in the rhizosphere, the soil region directly influenced by plant roots.

Environmental isolates capable of producing cepacin have been recovered from various sources, including bulk soil and the rhizosphere of different plants such as maize, pea, and grass. uni.lu Studies on the geographic origins of cepacin-producing or related Burkholderia ambifaria strains have included isolates from regions such as the USA, Australia, and Italy. uni.lu Beyond terrestrial environments, Bcc species have also been isolated from aquatic habitats like seawater and mussels. While primarily environmental, these bacteria can also be found in association with animals and humans, and in hospital environments.

Diversity within the Burkholderia cepacia Complex (Bcc) and this compound Production

The Burkholderia cepacia complex (Bcc) is not a single species but rather a group of closely related genomic species. The complex is currently understood to comprise at least 20 to 25 distinct species.

While this compound was initially isolated from a strain now classified as Burkholderia diffusa, subsequent research has shown that the ability to produce cepacins is not limited to this species. For instance, Burkholderia ambifaria has been demonstrated to produce Cepacin A. uni.luuni.lu Genome mining studies have further expanded the list of species potentially capable of cepacin production by identifying the cepacin biosynthetic gene cluster (BGC) in species where it was not previously known, including Burkholderia contaminans, Burkholderia vietnamiensis, and Caballeronia peredens. This indicates that the capacity to produce polyyne metabolites like cepacin varies among different strains and species within the Burkholderia genus and the Bcc. uni.lu

Below is a table summarizing some Bcc species and their association with cepacin production or the presence of the cepacin BGC based on current research:

| Bcc Species | Cepacin Production/BGC Presence | Notes | Source(s) |

| Burkholderia diffusa | Produces Cepacin A and B | Original producing strain reclassification | nih.govuni.lu |

| Burkholderia ambifaria | Produces Cepacin A, BGC present | Involved in plant protection | uni.luuni.lu |

| Burkholderia contaminans | BGC present | Identified via genome mining | |

| Burkholderia vietnamiensis | BGC present | Identified via genome mining | |

| Caballeronia peredens | BGC present | Identified via genome mining |

Note: The presence of the BGC does not always guarantee production under all conditions.

Environmental Niche and Ecological Roles of this compound Producers

Burkholderia species, including those that produce cepacin, occupy diverse environmental niches, thriving in soil, water, and particularly the rhizosphere of plants. Their presence in these environments is linked to various ecological roles.

Members of the Bcc are known for their involvement in bioremediation and biological control. Specifically regarding cepacins, Cepacin A produced by Burkholderia ambifaria has been shown to play a role in protecting germinating crops, such as peas, from damping-off disease caused by the oomycete Globisporangium ultimum (formerly Pythium). uni.luuni.lu This demonstrates a direct ecological function of cepacin in mediating plant protection in the rhizosphere.

Beyond direct antimicrobial effects, Bcc species in the rhizosphere can also exert influence through competition for nutrients and space, contributing to the control of plant pathogens. The presence of specific genetic systems, such as the Hmq system responsible for producing 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs), is more common in environmental Bcc species associated with plant roots. While HMAQs are distinct from cepacins, the prevalence of such systems in environmental strains suggests that the production of secondary metabolites by Burkholderia species contributes significantly to their adaptation and ecological roles within the rhizosphere microbial community.

Biosynthesis of Cepacin B

Comprehensive Overview of Polyyne Biosynthetic Pathways in Bacteria

Bacterial polyyne biosynthesis pathways are responsible for the production of a diverse array of metabolites with conjugated triple bonds. biorxiv.orgresearchgate.netresearchgate.netasm.orgsinica.edu.tw The core enzymatic machinery for bacterial polyyne production typically includes a fatty acyl-AMP ligase, a fatty acid desaturase, and an acyl carrier protein (ACP). researchgate.netasm.org The process is initiated by the activation and loading of a fatty acid onto an acyl carrier protein, catalyzed by the ligase. researchgate.netasm.org This is followed by desaturation steps and subsequent release of the polyyne product from the ACP. researchgate.netasm.org While the core enzymes are conserved, variations in tailoring enzymes contribute to the structural diversity observed among bacterial polyynes. rsc.orgsinica.edu.tw Examples of bacterial polyynes include caryoynencin, collimonins, and protegencin, each with distinct structures and producing organisms like Trinickia caryophylli, Collimonas fungivorans, and Pseudomonas protegens, respectively. biorxiv.orgasm.orgresearchgate.net

Identification and Molecular Characterization of the Cepacin B Biosynthetic Gene Cluster (BGC)

The biosynthetic origin of cepacins, including this compound, was recently defined in Burkholderia ambifaria, a species closely related to the original producer. biorxiv.orgasm.orgbiorxiv.org The gene cluster responsible for cepacin production was identified through genome mining approaches, particularly by searching for quorum sensing-regulated BGCs. nih.govresearchgate.net This strategy was based on the observation that many specialized metabolite BGCs are controlled by quorum sensing systems. nih.gov Bioinformatic analysis of B. ambifaria genomes revealed a conspicuous BGC downstream of an uncharacterized LuxRI quorum sensing system, encoding enzymes characteristic of fatty acid metabolism, such as fatty acid desaturases, a beta-ketoacyl synthase, and an acyl carrier protein. nih.gov This BGC was subsequently confirmed to be responsible for cepacin biosynthesis through mutational analysis. nih.govresearchgate.net

Genetic Organization and Comparative Analysis of the this compound BGC with Related Polyyne Clusters

Bioinformatic analysis indicates that the core B. ambifaria cepacin A BGC is approximately 13 kb in size and consists of 13 biosynthetic genes organized in a single operon. nih.govresearchgate.net Upstream of this operon are luxRI regulatory genes. nih.gov A comparative analysis of characterized bacterial polyyne BGCs, including those for cepacins, collimonins, caryoynencin, and ergoynes, has identified a set of seven common genes. asm.orgbiorxiv.orgbiorxiv.org These conserved genes include the three genes of the core alkyne biosynthetic cassette (jamABC), which encode a fatty acyl-AMP ligase, a desaturase, and an acyl carrier protein. asm.orgbiorxiv.orgbiorxiv.org In addition to these, polyyne biosynthesis-specific genes encoding two further fatty acid desaturases, a thioesterase, and a rubredoxin are also conserved across these clusters. asm.orgbiorxiv.orgbiorxiv.org While the core gene content is similar, the specific arrangement and presence of tailoring enzymes can vary, contributing to the structural diversity of the final polyyne products. rsc.orgbiorxiv.org For instance, the same multienzyme system can lead to different polyyne structures, such as a tetrayne in the protegencin and caryoynencin pathways, a triyne in the collimonin pathway, and a diynyl allene (B1206475) in the cepacin pathway. asm.orgbiorxiv.org

Enzymatic Steps and Proposed Intermediates in this compound Formation

The biosynthesis of this compound, like other bacterial polyynes, is proposed to be a thiotemplated process. researchgate.net This involves a fatty acyl-AMP ligase, a designated acyl carrier protein, and a thioesterase. researchgate.net The process is initiated by the activation and loading of a fatty acid precursor onto the acyl carrier protein. researchgate.netasm.org A series of desaturation reactions, catalyzed by multiple fatty acid desaturases, are crucial for introducing the characteristic triple bonds and the allene moiety found in this compound. asm.orgresearchgate.netbiorxiv.org Studies on related polyyne pathways suggest that multiple desaturases work synergistically to introduce multiple triple bonds. researchgate.net While specific intermediates in this compound formation are not explicitly detailed in the provided snippets, the general bacterial polyyne pathway involves the elongation and desaturation of a fatty acid chain attached to an ACP, followed by release of the mature polyyne. researchgate.netasm.org

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The production of this compound is subject to transcriptional and post-transcriptional regulation, ensuring its synthesis is coordinated with the bacterium's physiological state and environmental conditions. nih.govrsc.orgbiorxiv.orguni.lu

Quorum sensing (QS) plays a significant role in regulating the biosynthesis of cepacin. nih.govnih.gov The cepacin BGC in B. ambifaria is associated with a LuxRI quorum sensing system located upstream of the biosynthetic genes. nih.govnih.gov This suggests that the production of cepacin is controlled in a population-density-dependent manner through the action of acyl-homoserine lactone (AHL) signaling molecules. nih.govnih.govacs.org Activation or inactivation of these cluster-situated regulators can impact metabolite production. biorxiv.org Beyond pathway-specific regulators like those in the LuxRI system, global regulatory networks can also influence polyyne biosynthesis. researchgate.netasm.org For example, in Pseudomonas protegens, polyyne production requires the global regulator GacA, which induces the expression of a pathway-specific regulator (PgnC) that directly activates the polyyne biosynthetic genes. researchgate.netasm.org While the specific global regulators for this compound in its native producers are not fully detailed in the snippets, the association with a LuxRI system highlights the importance of quorum sensing in its regulation. nih.govnih.gov

Environmental and physiological factors can modulate the production of secondary metabolites, including polyynes like this compound. biorxiv.orguni.lufrontiersin.orgcore.ac.uk While the provided information does not specifically detail the environmental and physiological modulators for this compound production, studies on other bacterial secondary metabolites and polyynes indicate that factors such as nutrient availability, temperature, pH, and the presence of other microbes can influence their biosynthesis. frontiersin.orgcore.ac.uk The expression and regulation of BGCs can vary significantly depending on the growth conditions and the specific bacterial strain. nih.govmdpi.com

Quorum Sensing and Regulatory Networks

Evolutionary Origins and Horizontal Gene Transfer Events in Polyyne Biosynthesis

Bacterial polyynes, including compounds like this compound, represent a class of natural products characterized by the presence of multiple alternating carbon-carbon single and triple bonds asm.orgnih.gov. This compound was initially discovered in Burkholderia diffusa (formerly Pseudomonas cepacia), and its biosynthetic pathway has been more recently elucidated in the closely related species Burkholderia ambifaria nih.govnih.govnih.gov. The biosynthesis of these structurally complex molecules is orchestrated by dedicated biosynthetic gene clusters (BGCs) asm.orgscilit.combiorxiv.org.

Research into the genetic basis of bacterial polyyne production has revealed a conserved set of genes responsible for the core biosynthetic steps. Comparative genomic and phylogenetic analyses of various bacterial polyyne BGCs, including those for cepacins, collimonins, caryoynencin, and ergoynes, have identified a common seven-gene cassette asm.orgnih.govbiorxiv.org. This cassette is an extension of a more basic three-gene cassette involved in the biosynthesis of simple alkynes, often referred to by the gene names jamA, jamB, and jamC or their homologs asm.orgnih.govbiorxiv.org.

The core alkyne biosynthetic cassette typically includes genes encoding a fatty acyl-AMP ligase, a fatty acid desaturase (acetylenase), and an acyl carrier protein asm.orgresearchgate.net. The expansion to polyyne biosynthesis involves the addition of four further genes to this core cassette: genes encoding two additional fatty acid desaturases, a thioesterase, and a rubredoxin asm.orgbiorxiv.org. These additional enzymes are essential for introducing the multiple triple bonds characteristic of polyynes and for processing the fatty acid chain precursor asm.orgnih.gov.

Detailed research findings from comprehensive genomic and phylogenetic studies have shed light on the evolutionary history of bacterial polyyne biosynthesis asm.orgbiorxiv.orgnih.govresearchgate.net. These studies suggest that polyyne biosynthesis likely originated at a single point within bacteria, evolving from the pre-existing machinery for alkyne biosynthesis asm.orgbiorxiv.org. Phylogenetic analyses indicate that Proteobacteria may represent the phylum where this biosynthetic capability first emerged, given their basal position within the polyyne phylogeny asm.orgbiorxiv.org.

A significant factor in the widespread distribution of polyyne biosynthetic capabilities across diverse bacterial lineages is horizontal gene transfer (HGT) asm.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.orgbiorxiv.org. Evidence suggests that both the simpler alkyne biosynthetic gene cassettes and the more complex seven-gene polyyne cassettes have been subject to multiple HGT events throughout bacterial evolution asm.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.orgbiorxiv.org. This promiscuous transfer of BGCs has allowed unrelated bacterial species to acquire the ability to produce polyynes nih.govbiorxiv.org.

Comparative analysis of gene content and architecture across different polyyne BGCs supports their evolutionary relatedness and highlights the conserved nature of the core biosynthetic machinery asm.orgnih.govbiorxiv.org. For instance, the cepacin BGC in B. ambifaria is located on the second replicon, and its presence has been observed in different clades of B. ambifaria strains, further suggesting mobility and transfer of this gene cluster nih.govresearchgate.net. The systematic mapping of these conserved biosynthetic genes across available bacterial genomic data has proven valuable not only for understanding evolutionary relationships but also for the discovery of novel natural products asm.orgbiorxiv.orgnih.gov.

The core genes involved in bacterial polyyne biosynthesis, based on the conserved seven-gene cassette, are summarized in the table below:

| Gene Category | Core Alkyne Cassette Genes (Homologs of jamABC) | Polyyne-Specific Genes | Proposed Function |

| Fatty Acyl-AMP Ligase | Present | Absent | Activation of fatty acid precursor |

| Fatty Acid Desaturase | Present | Two additional present | Introduction of triple bonds |

| Acyl Carrier Protein | Present | Absent | Carrier of the growing polyyne chain |

| Thioesterase | Absent | Present | Release of the mature polyyne from ACP |

| Rubredoxin | Absent | Present | Electron transport for desaturases |

This conserved genetic architecture and its distribution patterns provide strong evidence for a shared evolutionary origin of bacterial polyyne biosynthesis followed by diversification and spread through horizontal gene transfer, shaping the distribution of polyyne-producing bacteria observed today asm.orgbiorxiv.orgnih.govresearchgate.net.

Biological Activities and Molecular Mechanisms of Action of Cepacin B

Antimicrobial Biological Activities of Cepacin B

This compound exhibits antimicrobial activity against a range of bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative organisms. nih.gov

Spectrum of Activity Against Gram-Positive Bacterial Strains

Studies have shown that this compound possesses excellent activity against staphylococci, with a reported minimum inhibitory concentration (MIC) of less than 0.05 µg/ml against Staphylococcus aureus. uni.lu It also shows superior effectiveness against organisms that Cepacin A is active against, including staphylococci and streptococci. nih.gov A cepacin-deficient mutant of Burkholderia ambifaria lost its antimicrobial activity against Gram-positive bacteria, indicating the role of cepacin in this activity.

Spectrum of Activity Against Gram-Negative Bacterial Strains

While Cepacin A shows high micromolar activity against most Gram-negative microbes, this compound has demonstrated superior effectiveness, showing activity against several Gram-negative organisms where Cepacin A had none. nih.gov this compound has been reported to have activity against some Gram-negative organisms, with MIC values ranging from 0.1 to greater than 50 µg/ml. uni.lu this compound has been noted to have anti-Gram-negative bacterial activity.

Antifungal and Antioomycete Biological Activities of this compound

Beyond its antibacterial properties, this compound is recognized for its activity against fungi and oomycetes, particularly plant pathogens.

Inhibition of Phytopathogenic Oomycetes (e.g., Globisporangium ultimum)

This compound, as a bacterial polyyne, has demonstrated significant activity against phytopathogenic oomycetes. Notably, cepacin has been shown to function in the biocontrol of damping-off disease caused by the oomycete Globisporangium ultimum (formerly Pythium ultimum) in plants like Pisum sativum (pea). nih.gov The production of cepacin by Burkholderia ambifaria is a key mediator in suppressing this disease. Studies using cepacin-deficient mutants have confirmed the role of cepacin in the anti-oomycete activity and plant protection.

A summary of reported activities is presented in the table below:

| Organism Type | Specific Organisms Mentioned | Reported Activity | Source |

| Gram-Positive Bacteria | Staphylococci, Staphylococcus aureus, Streptococci | Excellent activity, MIC < 0.05 µg/ml (S. aureus) | uni.lunih.gov |

| Gram-Negative Bacteria | Several Gram-negative organisms | Activity observed, MICs 0.1 to > 50 µg/ml | uni.lunih.gov |

| Oomycetes | Globisporangium ultimum (formerly Pythium ultimum) | Inhibition, mediates biocontrol of damping-off | nih.gov |

Molecular Mechanisms of Antifungal Action:

Research into the molecular mechanisms of action of bacterial polyynes, including those structurally related to cepacin, has identified a key target in fungal and oomycete pathogens.

Target Identification and Elucidation (e.g., Acetyl-CoA Acetyltransferase/ERG10 Homolog)

Studies have revealed that bacterial polyynes, such as collimonins and massilins, exert their antifungal effects by targeting Acetyl-CoA Acetyltransferase. Specifically, the ERG10 homolog in Candida albicans has been identified as a target. ERG10 is the first enzyme in the mevalonate (B85504) pathway, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal and oomycete cell membranes. Bacterial polyynes act as covalent inhibitors of acetyl-CoA acetyltransferase. Inhibition of ERG10 disrupts the production of ergosterol, leading to compromised cell membrane integrity and inhibition of fungal cell viability. The acetyl-CoA acetyltransferase MasL in bacteria can serve as a self-resistance mechanism against polyynes, and ERG10 is its homolog in C. albicans. This mechanism of targeting the ergosterol biosynthesis pathway is indicated for polyynes and is relevant to the activity of cepacin against susceptible organisms like G. ultimum.

Impact on Cellular Integrity and Fungal Viability (e.g., Membrane Disruption)

A key molecular mechanism by which bacterial polyynes, including cepacins, exert their antifungal effects is through the disruption of fungal cell membrane integrity. researchgate.netbiorxiv.orgbiorxiv.org This disruption compromises the structural barrier of the fungal cell, leading to leakage of intracellular contents and ultimately cell death. mdpi.com

Furthermore, studies have indicated that bacterial polyynes act as specific covalent inhibitors of fungal acetyl-CoA acetyltransferase (also known as Erg10p in Candida albicans). researchgate.netbiorxiv.orgbiorxiv.org This enzyme is crucial in the early steps of the ergosterol biosynthesis pathway, which is essential for the synthesis of ergosterol, a primary sterol component of fungal cell membranes. biorxiv.orgbiorxiv.org By inhibiting acetyl-CoA acetyltransferase, this compound interferes with ergosterol production, thereby impacting the composition and integrity of the fungal membrane. biorxiv.orgbiorxiv.org This dual action involving direct membrane disruption and inhibition of ergosterol synthesis contributes significantly to the fungicidal activity of this compound.

Research findings illustrate the potent antifungal activity of this compound. Early studies demonstrated excellent activity against staphylococci with a Minimum Inhibitory Concentration (MIC) of <0.05 µg/ml, and activity against some Gram-negative organisms with MIC values ranging from 0.1 to >50 µg/ml. jst.go.jp While these early studies primarily focused on antibacterial activity, more recent research highlights the significant antifungal and anti-oomycete properties of cepacins and other bacterial polyynes, linking this activity to membrane disruption and enzyme inhibition. researchgate.netbiorxiv.orgbiorxiv.orgfrontiersin.org

Ecological Function of this compound in Plant Biocontrol

This compound plays a significant ecological role, particularly in the context of plant-microbe interactions, by contributing to the plant biocontrol capabilities of its producer organisms, such as Burkholderia ambifaria. jst.go.jpnih.govbiorxiv.orgbiorxiv.orgfrontiersin.orgmdpi.comresearchgate.netcardiff.ac.uknih.govresearchgate.net B. ambifaria strains are known for their ability to act as biopesticides and protect plants from various soil-borne pathogens. nih.govresearchgate.netnih.govmdpi.com

The production of cepacin by B. ambifaria has been directly linked to the suppression of plant diseases, specifically oomycete damping-off disease caused by pathogens like Globisporangium ultimum (formerly Pythium ultimum). nih.govresearchgate.netfrontiersin.orgmdpi.comcardiff.ac.ukresearchgate.net Damping-off is a destructive disease that affects germinating seeds and young seedlings, leading to significant crop losses. nih.govresearchgate.net

Studies involving B. ambifaria strains have demonstrated that the presence of the biosynthetic gene cluster responsible for cepacin production correlates with significant antimicrobial activity against plant pathogens. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Furthermore, insertional mutagenesis experiments targeting the cepacin biosynthetic pathway have shown a reduction or loss of anti-oomycete activity in B. ambifaria mutants compared to wild-type strains. frontiersin.orgcardiff.ac.ukresearchgate.net This provides direct evidence that cepacin is a key metabolite mediating the plant-protective effects observed in these bacteria. nih.govmdpi.comnih.gov

The efficacy of cepacin-producing B. ambifaria strains in controlling damping-off disease has been demonstrated in relevant biocontrol models, such as bacterial seed coating of pea seeds planted in pathogen-infested soil. nih.govfrontiersin.orgcardiff.ac.uk The production of cepacin by B. ambifaria at the rhizosphere, the soil region immediately surrounding plant roots, is crucial for its anti-damping-off properties. frontiersin.org This localized production of the antimicrobial compound helps to protect the vulnerable germinating plant from pathogen attack.

Data from biocontrol assays highlight the protective effect conferred by cepacin production. For example, one study showed that a B. ambifaria strain producing cepacin resulted in a significantly higher pea seedling survival rate compared to a cepacin-deficient mutant strain when challenged with G. ultimum. frontiersin.orgcardiff.ac.uk

| Strain | Cepacin Production | Pea Survival Rate (%) (Example Data) |

| B. ambifaria Wild Type | Yes | ~70-80 frontiersin.orgcardiff.ac.uk |

| B. ambifariaccnJ Mutant | No | ~30-40 frontiersin.orgcardiff.ac.uk |

| Untreated Control | N/A | ~20-30 frontiersin.orgcardiff.ac.uk |

Note: The survival rates are illustrative based on reported trends and may vary depending on specific experimental conditions.

Structure Activity Relationship Sar Studies of Cepacin B and Its Analogs

Comparative Analysis of Cepacin A and Cepacin B Activity Profiles

This compound is closely related to Cepacin A, another acetylenic antibiotic produced by the same bacteria. nih.govmdpi.com Comparative studies of their activity profiles reveal distinct differences, suggesting that subtle structural variations between the two compounds lead to different biological potencies. Cepacin A exhibits good activity against staphylococci but shows weak activity against streptococci and the majority of Gram-negative organisms. nih.govscispace.com In contrast, this compound displays excellent activity against staphylococci and is active against a broader range of some Gram-negative organisms. nih.govscispace.com

The reported minimum inhibitory concentrations (MICs) highlight these differences:

| Compound | Activity Against Staphylococci (MIC) | Activity Against Streptococci (MIC) | Activity Against Gram-Negative Organisms (MIC) | Source Organism |

| Cepacin A | 0.2 µg/ml | 50 µg/ml | 6.3 - >50 µg/ml | Pseudomonas cepacia |

| This compound | < 0.05 µg/ml | Not specified | 0.1 - >50 µg/ml | Pseudomonas cepacia |

Data compiled from search results. nih.govscispace.com

This comparative analysis underscores the importance of the structural differences between Cepacin A and this compound in determining their specific antimicrobial spectra and potencies.

Implications of the Polyyne Motif and Epoxide Moiety for Biological Efficacy

The chemical structure of this compound features a conjugated polyyne motif and epoxide moieties, both of which are considered significant contributors to its biological activity.

Polyyne Motif: this compound is characterized by the presence of a polyyne system, a series of alternating carbon-carbon single and triple bonds. nih.govmdpi.commdpi-res.comresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org Polyyne metabolites from bacteria are known for their diverse and potent antimicrobial properties. researchgate.netnih.govbiorxiv.orgresearchgate.netbiorxiv.org The highly unsaturated nature of the polyyne chain contributes to the reactivity of the molecule. researchgate.net Studies on other bacterial polyynes have demonstrated their crucial role in biological control activities. nih.govresearchgate.net The polyyne motif is often associated with the bioactivity of this class of natural products. researchgate.net

Epoxide Moiety: this compound also contains epoxide rings within its structure. uni.lumdpi.com Epoxides are three-membered cyclic ethers that are known to be reactive intermediates in organic chemistry and are found in numerous natural products with a wide range of biological activities, including antimicrobial effects. mdpi.comresearchgate.netmdpi.comjapsonline.com The strained ring structure of epoxides makes them susceptible to ring-opening reactions with nucleophilic species, which can be a mechanism for interacting with biological targets. wur.nl While specific SAR data directly linking the epoxide moiety of this compound to its activity is not extensively detailed in the provided sources, the general importance of epoxide structures in enhancing or mediating the biological activity of other compounds, such as increased antibacterial activity in modified erythromycin (B1671065) or the role of a pyridione epoxide moiety in the antibacterial activity of flavipucine, suggests a potential contribution of this functional group to this compound's efficacy. mdpi.comjapsonline.com The presence of two epoxy groups in close proximity has also been hypothesized to increase biological activity by acting as a source of reactive oxygen. mdpi.com

Theoretical Frameworks for SAR Prediction and Validation

Theoretical frameworks, such as Quantitative Structure-Activity Relationship (QSAR), are valuable tools for predicting and validating the SAR of chemical compounds like this compound. koreascience.krpku.edu.cn QSAR models utilize computational methods to correlate structural descriptors of molecules with their observed biological activities. koreascience.krpku.edu.cn These descriptors can include various physical, chemical, and topological properties of the molecules. By establishing mathematical relationships between structural features and biological responses, QSAR can help to:

Identify the key structural features that govern activity.

Predict the activity of novel or untested analogs.

Guide the rational design of new compounds with improved efficacy or altered activity profiles. pku.edu.cn

While the specific application of theoretical frameworks for predicting and validating the SAR of this compound is not extensively detailed in the provided search results, the general principles of QSAR and similar computational approaches are applicable to studying the relationship between the structure and activity of complex natural products like this compound and its analogs. koreascience.krpku.edu.cn These methods can complement experimental SAR studies by providing insights into the molecular mechanisms of action and helping to prioritize compounds for synthesis and biological testing.

Advanced Research Methodologies in Cepacin B Investigations

Genomics and Bioinformatics for BGC Discovery and Analysis

Genomics and bioinformatics play a central role in the discovery and analysis of biosynthetic gene clusters (BGCs) responsible for producing specialized metabolites like Cepacin B. nih.govnih.govscribd.com By analyzing the complete genetic information of an organism, researchers can identify regions of the genome that are likely to encode the enzymes and regulatory proteins required for the biosynthesis of these compounds. nih.govnih.govscribd.com

Genome Mining and Phylogenomic Approaches

Genome mining involves searching genomic data for BGCs. nih.govnih.govscribd.commdpi.com This "bottom-up" approach leverages the increasing availability of genomic data and bioinformatics tools to uncover novel natural products. mdpi.com In the context of this compound, genome mining of Burkholderia ambifaria strains has been instrumental in identifying the cepacin BGC. nih.govnih.govscribd.com Phylogenomic approaches, which combine phylogenetic analysis with genomic data, have been used to understand the evolutionary history and distribution of polyyne BGCs, including the cepacin cluster, across different bacterial species. asm.orgnih.govnih.govbiorxiv.orgbiorxiv.org By examining the phylogenetic relationships of conserved biosynthetic genes, researchers can gain insights into the horizontal gene transfer of BGCs and identify potential new polyyne producers. asm.orgbiorxiv.org A phylogeny-guided genome mining approach has been successfully used to explore polyyne biosynthetic diversity and led to the discovery of the cepacin BGC in species previously not known to carry these gene clusters, such as B. contaminans, B. vietnamiensis, and Caballeronia peredens. biorxiv.org

Bioinformatic Tools for Specialized Metabolite BGC Prediction (e.g., antiSMASH, DeepBGC)

Bioinformatic tools are essential for predicting and analyzing BGCs within genomic sequences. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and DeepBGC are widely used for this purpose. wur.nlresearchgate.netnih.govpypi.org antiSMASH employs a rule-based approach and curated profile hidden Markov models (pHMMs) to identify known types of BGCs. wur.nlnih.gov DeepBGC, on the other hand, utilizes deep learning, specifically a Bidirectional Long Short-Term Memory (BiLSTM) recurrent neural network, to detect BGCs and predict their product class, showing promise in identifying novel clusters. nih.govpypi.orgbiorxiv.org While antiSMASH is effective for known pathways, DeepBGC can complement this by identifying BGCs that may not fit predefined rules. researchgate.netnih.gov The integration of results from tools like antiSMASH and DeepBGC can provide a more comprehensive view of the specialized metabolite potential of a genome. wur.nlresearchgate.netnih.gov

Proteomics and Metabolomics for Pathway Elucidation and Product Detection

Proteomics and metabolomics provide complementary information to genomics by focusing on the proteins and metabolites produced by an organism. nih.govscribd.comnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net These "omics" approaches are crucial for understanding which BGCs are actively expressed and for identifying the final specialized metabolite products. nih.govscribd.comnih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for metabolite profiling, enabling the detection and identification of specialized metabolites produced by bacteria. nih.govnih.govdntb.gov.uajmb.or.krmdpi.com LC-MS separates compounds based on their chemical properties (using liquid chromatography) and then measures their mass-to-charge ratio (using mass spectrometry), providing information about their molecular weight and fragmentation patterns. nih.govjmb.or.kr This technique has been used to detect and identify cepacin and other antimicrobial metabolites in Burkholderia ambifaria extracts. nih.govnih.govnih.govresearchgate.net Comparative metabolite analysis using LC-MS on wild-type strains and gene knockout mutants is a key strategy for linking specific BGCs to the production of particular metabolites, as demonstrated in studies on cepacin. nih.govresearchgate.net

Protein Crystallography for Enzyme-Ligand Interaction Studies

Protein crystallography is a technique used to determine the three-dimensional structure of proteins at an atomic level. elifesciences.org This structural information is vital for understanding how enzymes involved in biosynthesis function and how they interact with their substrates or inhibitors. elifesciences.orgmdpi.com While direct studies on this compound biosynthesis enzymes using protein crystallography were not explicitly detailed in the search results, protein crystallography has been applied to study the interaction of bacterial polyynes, such as collimonin C, with enzymes like acetyl-CoA acetyltransferase (MasL). biorxiv.org These studies can provide insights into the mechanisms of polyyne biosynthesis and potential resistance, which may be relevant to understanding the broader class of polyynes including cepacin. biorxiv.org Protein crystallography allows for the visualization of enzyme-ligand interactions within the crystal structure, revealing crucial details about binding sites and catalytic mechanisms. mdpi.com

Genetic Engineering and Pathway Mutagenesis for Functional Validation

Genetic engineering and pathway mutagenesis are essential techniques for functionally validating the role of identified BGCs and individual genes in the biosynthesis of specialized metabolites. nih.govscribd.commdpi.comosti.gov By manipulating the genetic material of the producing organism, researchers can confirm the link between a BGC and a specific metabolite and investigate the contribution of individual genes to the biosynthetic pathway. nih.govscribd.commdpi.com Insertional mutagenesis, a method where a foreign DNA sequence is inserted into a gene to disrupt its function, has been used to create cepacin-deficient mutants of Burkholderia ambifaria. nih.govnih.govresearchgate.net By comparing the metabolite profiles and biological activity of the wild-type strain and the mutant, researchers can confirm that the disrupted BGC is responsible for cepacin production and its associated biological effects. nih.govnih.govresearchgate.net This approach has directly demonstrated that the cepacin BGC is responsible for the biosynthesis of this metabolite and its role in plant protection. nih.govnih.govresearchgate.net

Spectroscopic Techniques (e.g., NMR, IR, UV) for Structural Confirmation in Research Contexts

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy are indispensable tools in the structural elucidation and confirmation of organic compounds like this compound in research settings. These methods provide detailed information about the molecular structure, functional groups, and electronic transitions within the molecule.

NMR spectroscopy, particularly 1H and 13C NMR, is crucial for determining the connectivity of atoms and the chemical environment of nuclei within this compound. Analysis of chemical shifts, spin-spin coupling patterns, and integration of signals in 1H NMR spectra provides insights into the types and numbers of protons and their neighboring atoms. igntu.ac.in 13C NMR spectroscopy complements this by revealing the carbon skeleton of the molecule. igntu.ac.in Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can further help in establishing correlations between protons and carbons, enabling the full assignment of the spectrum and confirmation of the proposed structure. igntu.ac.in

IR spectroscopy is utilized to identify the functional groups present in the this compound molecule. By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrational frequencies corresponding to specific bonds (e.g., carbonyl, hydroxyl, alkyne) can be observed. utexas.edu The resulting IR spectrum acts as a molecular fingerprint, aiding in the verification of the presence or absence of certain functional moieties predicted to be in the structure of this compound. labmanager.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For a polyyne like this compound, UV-Vis spectroscopy can help characterize the conjugated triple and double bonds present in its structure. The absorption maxima (λmax) and intensity (ε) values obtained from the UV-Vis spectrum can provide evidence for the extent of conjugation and the presence of specific chromophores, supporting the structural assignment.

Collectively, the data obtained from NMR, IR, and UV-Vis spectroscopy are analyzed in combination to confirm the proposed chemical structure of this compound during its isolation and synthesis, as well as in ongoing research to study its properties and modifications. igntu.ac.in

Computational Chemistry and Molecular Dynamics Simulations for Mechanism and Target Prediction

Computational chemistry and molecular dynamics (MD) simulations play an increasingly important role in investigating the potential mechanisms of action and predicting the biological targets of compounds like this compound. These in silico methods provide theoretical insights that complement experimental findings.

Computational chemistry techniques can be used to calculate various molecular properties of this compound, such as its electronic structure, charge distribution, and potential reactive sites. These calculations can help in understanding how this compound might interact with biological molecules. mdpi.com Methods like density functional theory (DFT) can provide detailed information about the molecule's stability and reactivity.

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with potential targets, such as proteins or membranes. cecam.orgnih.gov By simulating the movement of atoms and molecules over time, MD simulations can provide insights into the binding process of this compound to a target, the stability of the resulting complex, and conformational changes that may occur upon binding. cecam.org This can aid in predicting potential binding sites and understanding the molecular basis of its biological activity. immunocure.us

Furthermore, computational approaches, including molecular docking and target prediction algorithms, can be employed to screen potential biological targets based on the 3D structure of this compound. immunocure.uschemrxiv.org These methods assess the likelihood of this compound binding to a library of known protein structures, helping to identify potential protein targets involved in its observed effects. immunocure.us

While specific detailed research findings on computational studies of this compound's mechanism and targets were not extensively found in the provided search results, the general application of these methodologies in natural product research and drug discovery is well-established. mdpi.comcecam.orgnih.govimmunocure.uschemrxiv.org These computational approaches can provide valuable hypotheses regarding the molecular interactions and pathways affected by this compound, guiding further experimental investigations into its biological role and potential therapeutic applications.

Future Research Directions and Biotechnological Potential of Cepacin B Research

Unraveling Undiscovered Biosynthetic and Regulatory Mechanisms

Despite the identification of the cepacin biosynthetic gene cluster (BGC) in Burkholderia ambifaria, a comprehensive understanding of the intricate enzymatic steps and regulatory networks governing Cepacin B production remains an active area of research. The cepacin A BGC, for instance, is located on the second replicon of certain B. ambifaria strains and is associated with an uncharacterized LuxRI system, suggesting a role for quorum sensing in its regulation. nih.govresearchgate.net Further research is needed to fully elucidate the functions of all genes within the BGC and to identify additional regulatory elements that influence cepacin production. Studies on other bacterial polyynes, like protegenin in Pseudomonas protegens, have shown that polyyne biosynthesis can be activated by pathway-specific regulators induced by global regulators, indicating potentially complex regulatory cascades for this compound as well. researchgate.net Unraveling these mechanisms could involve detailed genetic and biochemical studies, including enzyme characterization and the identification of transcription factors and signaling molecules involved in the induction or repression of the cepacin BGC.

Strategies for Enhanced Production through Synthetic Biology and Metabolic Engineering

Enhancing the production of this compound is crucial for its potential biotechnological applications. Synthetic biology and metabolic engineering offer powerful tools to achieve this goal. Strategies could involve optimizing the native Burkholderia host for increased cepacin production through targeted genetic modifications, such as overexpression of limiting enzymes or disruption of competing pathways. mdpi.com Alternatively, the cepacin BGC could be heterologously expressed in more tractable and safer host organisms. frontiersin.orgresearchgate.net This approach requires careful selection of a suitable host and optimization of gene expression and metabolic flux within the new system. frontiersin.orgnih.gov Research has already demonstrated the heterologous expression of cepacin A and caryoynencin BGCs in closely related Paraburkholderia species, indicating the feasibility of this strategy. frontiersin.orgresearchgate.net Advanced techniques in systems metabolic engineering, which integrate synthetic biology, systems biology, and evolutionary engineering, can be employed to design and optimize microbial cell factories for high-level this compound production.

Exploration of Broader Biological Targets and Novel Mechanisms of Action

While this compound is known for its activity against staphylococci and its role in controlling oomycete plant pathogens, its full spectrum of biological targets and detailed mechanisms of action are still being explored. mdpi.comjst.go.jpfrontiersin.org Future research should investigate its activity against a wider range of plant and human pathogens, including antibiotic-resistant strains. Understanding the molecular basis of its antimicrobial activity, such as its demonstrated ability to inhibit a fungal-specific acetyl-CoA acetyltransferase in ergosterol (B1671047) biosynthesis for other polyynes, could reveal novel targets for antimicrobial drug development. frontiersin.org Furthermore, exploring potential synergistic effects with other antimicrobial compounds or plant defense mechanisms could enhance its efficacy in various applications. researchgate.net Techniques such as target identification screens, biochemical assays, and structural biology can provide deeper insights into how this compound interacts with cellular components.

Development of Engineered Biocontrol Agents Utilizing this compound Biosynthesis

The identification of cepacin's role in the plant-protective activity of Burkholderia ambifaria highlights its potential in the development of engineered biocontrol agents. nih.govcardiff.ac.uk Future research can focus on creating safe and effective microbial formulations that leverage this compound production to protect crops from fungal and oomycete diseases. This could involve engineering Burkholderia strains with reduced virulence but retained or enhanced cepacin production, such as by deleting non-essential replicons associated with pathogenicity. nih.govcardiff.ac.ukukri.org Another approach is to introduce the cepacin BGC into non-pathogenic, plant-associated bacteria to create novel biocontrol agents. researchgate.netnih.gov Research is ongoing to evaluate the efficacy and environmental persistence of such engineered strains in different agricultural settings. ukri.org The goal is to develop sustainable alternatives to chemical pesticides that are both effective in disease control and safe for the environment and human health. ukri.orgrdworldonline.com

常见问题

Q. What methodologies assess this compound’s stability and persistence in agricultural soils?

- Methodological Answer : Conduct soil microcosm experiments with HPLC-MS quantification over time. Test variables like temperature, organic matter content, and microbial activity. Compare degradation rates with structurally similar metabolites (e.g., other β-lactams) to identify stability determinants .

Tables for Key Findings

Guidance for Rigorous Research Design

- Avoid Common Pitfalls : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions . For example, ensure soil models are scalable and ethically aligned with agricultural guidelines.

- Address Literature Gaps : Systematically review prior studies on Burkholderia metabolites using databases like PubMed or Web of Science, avoiding over-reliance on Google Scholar due to reproducibility limitations .

- Data Contradiction Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to dissect conflicting results. For instance, compare cepacin’s efficacy in sterile vs. non-sterile conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。